Benzoylarginine leucinamide
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Overview
Description
Benzoylarginine leucinamide is a dipeptide.
Scientific Research Applications
Enzyme Reaction Engineering
Peptide Synthesis Optimization
BAL has been utilized in the design of peptide synthesis using stabilized trypsin. Researchers optimized the synthesis of BAL by kinetically controlled synthesis (KCS) and thermodynamically controlled synthesis (TCS) strategies. This optimization involved examining variables like temperature, reaction medium polarity, and the structure of trypsin derivatives (Blanco et al., 1991).
Stabilization of Proteases
The stabilization of proteases like trypsin and chymotrypsin was explored for the synthesis of dipeptides including BAL. This approach allowed testing under extreme experimental conditions, improving the yield and efficiency of peptide synthesis (Blanco et al., 1991).
Biochemical Studies
Enzyme Substrate Specificity
Research on rat skin benzoylarginine-2-naphthylamide hydrolase highlighted the substrate specificity of this enzyme, with BAL being one of the tested substrates. This study provided insights into the enzymatic processes relevant to skin physiology (Järvinen, 1976).
Enzymatic Assays
BAL has been used as a substrate in various enzymatic assays to study enzyme activities. This includes the use of BAL in colorimetric assays for thrombin, prothrombin, and antithrombin III in human plasma, showcasing its application in clinical biochemistry (Hitomi et al., 1982).
properties
CAS RN |
66127-57-9 |
---|---|
Product Name |
Benzoylarginine leucinamide |
Molecular Formula |
C19H30N6O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H30N6O3/c1-12(2)11-15(16(20)26)25-18(28)14(9-6-10-23-19(21)22)24-17(27)13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H2,20,26)(H,24,27)(H,25,28)(H4,21,22,23)/t14-,15-/m0/s1 |
InChI Key |
WWMQJEYRSRMPQV-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoylarginine leucinamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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